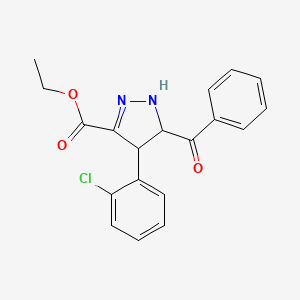![molecular formula C23H20N2OS B6035277 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B6035277.png)
3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. This compound has been used as a lead compound for the development of novel drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial and anti-oxidant properties. This compound has also been shown to modulate various signaling pathways in the body, including the MAPK/ERK and PI3K/AKT pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is its potential as a lead compound for the development of novel drugs. This compound has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets in the body. Another direction is to optimize the synthesis method for this compound and improve its solubility in water. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, this compound can be used as a lead compound for the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone involves a multi-step process. The first step involves the condensation of 3-methylbenzaldehyde with 2-phenylethanethiol in the presence of a Lewis acid catalyst to form 3-(3-methylphenyl)-2-phenylethylthioacrolein. The second step involves the reaction of 3-(3-methylphenyl)-2-phenylethylthioacrolein with anthranilic acid in the presence of a base to form 3-(3-methylphenyl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-2-(2-phenylethylsulfanyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-17-8-7-11-19(16-17)25-22(26)20-12-5-6-13-21(20)24-23(25)27-15-14-18-9-3-2-4-10-18/h2-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEXGPCLHFKBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6035196.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6035207.png)
![3-isopropyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6035219.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B6035223.png)
![3,4-dihydro-2H-chromen-3-yl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6035236.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6035244.png)
![1-(3-nitrophenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6035251.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6035252.png)
![sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate](/img/structure/B6035259.png)
![1-{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B6035261.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6035269.png)
![4-{[(2-chlorophenyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6035270.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6035279.png)